REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][C:9](=O)[CH2:10]2)=[CH:5][CH:4]=1.C(O)(=O)C.[CH2:18]([NH2:21])[CH2:19][CH3:20].[BH3-]C#N.[Na+]>ClC(Cl)C.CO>[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][CH:9]([NH:21][CH2:18][CH2:19][CH3:20])[CH2:10]2)=[CH:5][CH:4]=1 |f:3.4|
|
Name
|
|
Quantity
|
6.21 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C2CCC(CC2=C1)=O
|
Name
|
|
Quantity
|
5.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
5.7 mL
|
Type
|
reactant
|
Smiles
|
C(CC)N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred under a N2 atmosphere for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
to stir overnight at ambient temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The volatiles were then evaporated
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO2)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the material evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The crude salt was dissolved in a minimum volume of MeOH
|
Type
|
CUSTOM
|
Details
|
precipitated by the gradual addition of diethyl ether
|
Type
|
FILTRATION
|
Details
|
The salt was collected via filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to yield 5.09 g (64%, free base)
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C2CCC(CC2=C1)NCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |